

Assessing the Immunogenicity of Drisapersen Sodium Versus Other Oligonucleotides: A Comparative Guide

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Compound of Interest

Compound Name: *Drisapersen sodium*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The immunogenic potential of oligonucleotide therapeutics is a critical consideration in their development and clinical application. Unwanted immune responses can impact a drug's safety, efficacy, and pharmacokinetic profile. This guide provides an objective comparison of the immunogenicity of **Drisapersen sodium**, a 2'-O-methyl phosphorothioate (2'-OMe PS) antisense oligonucleotide, with other prominent oligonucleotide chemistries, supported by available clinical and preclinical data.

Executive Summary

Drisapersen, with its phosphorothioate backbone, has been associated with a notable incidence of immune-related adverse events in clinical trials, including injection site reactions, renal events, and thrombocytopenia. This suggests a higher immunogenic potential compared to oligonucleotides with a phosphorodiamidate morpholino oligomer (PMO) backbone, such as Eteplirsen, Golodirsen, and Viltolarsen. These PMO-based therapies have generally demonstrated a lower risk of immunogenicity, with low to undetectable levels of anti-drug antibodies (ADAs) reported. Other chemistries, such as 2'-O-methoxyethyl (2'-MOE), have shown a variable immunogenicity profile, with some drugs inducing non-neutralizing ADAs.

Comparative Immunogenicity Data

The following table summarizes the key immunogenicity findings for **Drisapersen sodium** and other selected oligonucleotides based on data from clinical trials and regulatory assessments.

| Oligonucleotide | Chemistry | Indication | Anti-Drug Antibody (ADA) Incidence | Key Immune-Related Adverse Events | Complement Activation |
|-------------------------|--|-----------------------------------|---|--|--|
| Drisapersen sodium | 2'-O-methyl phosphorothioate (2'-OMe PS) | Duchenne Muscular Dystrophy (DMD) | Data not explicitly reported in reviewed clinical trial publications. | High incidence of injection site reactions (up to 79%), renal events (proteinuria, up to 64%), and thrombocytopenia. [1] [2] [3] [4] [5] | Phosphorothioate backbone is known to activate the complement cascade, particularly the alternative pathway. [3] |
| Eteplirsen (Exondys 51) | Phosphorodiamidate Morpholino Oligomer (PMO) | Duchenne Muscular Dystrophy (DMD) | Undetectable levels of anti-dystrophin antibodies reported. [6] | Generally well-tolerated. Some reports of hypersensitivity reactions. [7] [8] | PMO backbone is generally considered non-immunogenic and does not typically activate complement. [3] |

| | | | | | |
|----------------------------|--|--------------------------------------|--|---|---|
| Golodirsén (Vyondys 53) | Phosphorodiamidate Morpholino Oligomer (PMO) | Duchenne Muscular Dystrophy (DMD) | Post-marketing assessment of immunogenicity required by the FDA.[9] [10] | Hypersensitivity reactions, including rash and fever, have been reported.[11] | PMO backbone is generally considered non-immunogenic. |
| Viltolarsén (Viltepso) | Phosphorodiamidate Morpholino Oligomer (PMO) | Duchenne Muscular Dystrophy (DMD) | Anti-viltolarsén antibodies were negative in all patients in a clinical study. [12][13] | Generally well-tolerated with a favorable safety profile. [12] | PMO backbone is generally considered non-immunogenic. |
| Inotersén (Tegsedi) | 2'-O-Methoxyethyl (2'-MOE) | Hereditary Transthyretin Amyloidosis | 30% of patients developed ADAs; however, they were not neutralizing and had no impact on safety or efficacy.[14] [15][16] | Thrombocytopenia and glomerulonephritis have been reported. | No significant association with complement activation was observed in clinical studies.[14] [16] |
| Milasén | Phosphorodiamidate Morpholino Oligomer (PMO) | Batten Disease (N-of-1) | Specific immunogenicity data is not publicly available for this individualized | As an N-of-1 therapy, detailed public safety data is limited. | PMO backbone is generally considered non-immunogenic. |

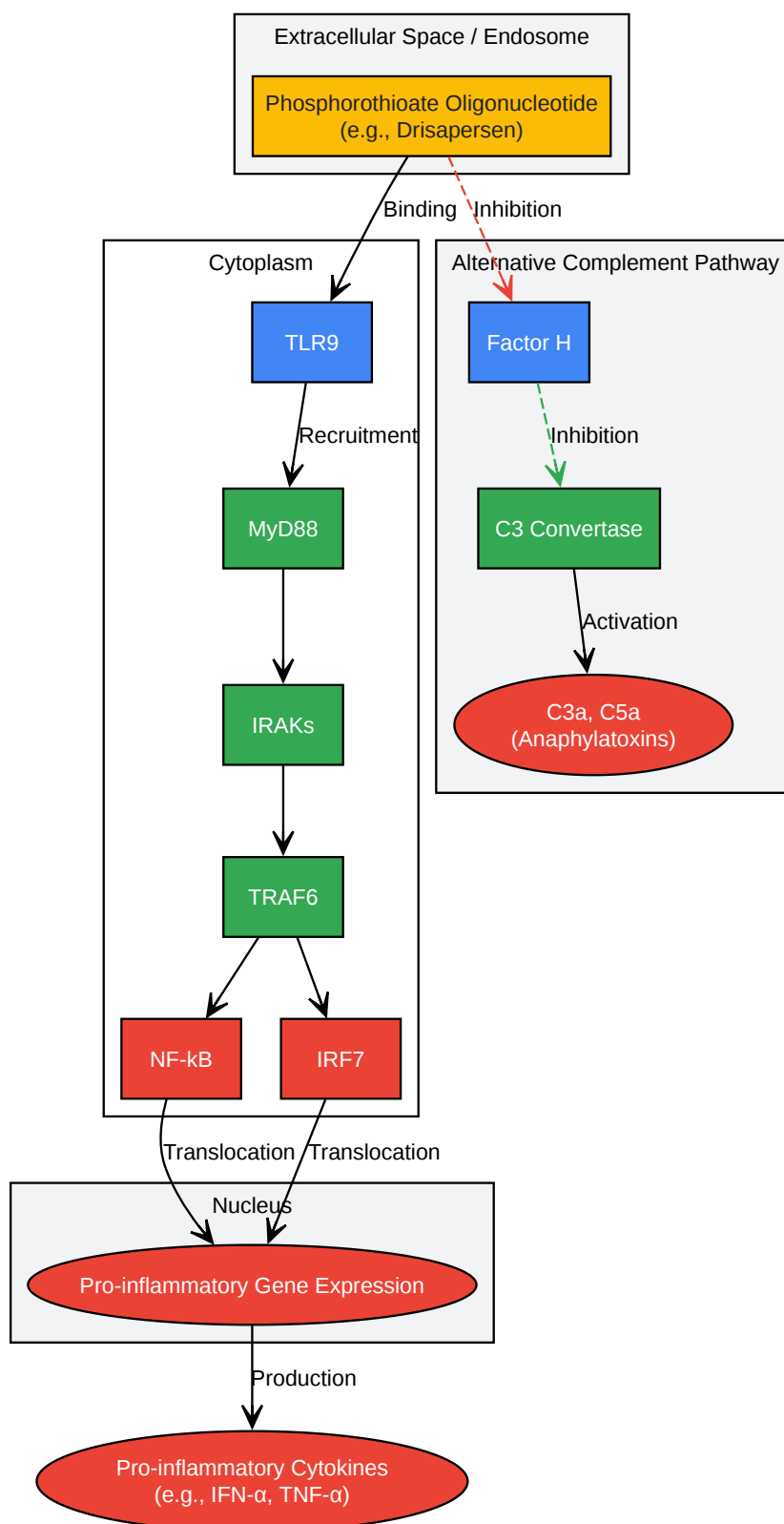
therapy.[\[17\]](#)

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Signaling Pathways and Experimental Workflows

Signaling Pathway of Innate Immune Recognition of Phosphorothioate Oligonucleotides

Phosphorothioate (PS) modified oligonucleotides, like Drisapersen, can be recognized by the innate immune system, primarily through Toll-like receptor 9 (TLR9) in plasmacytoid dendritic cells, leading to a downstream signaling cascade and pro-inflammatory cytokine production. Another key mechanism of immunogenicity for PS-oligonucleotides is the activation of the alternative complement pathway.

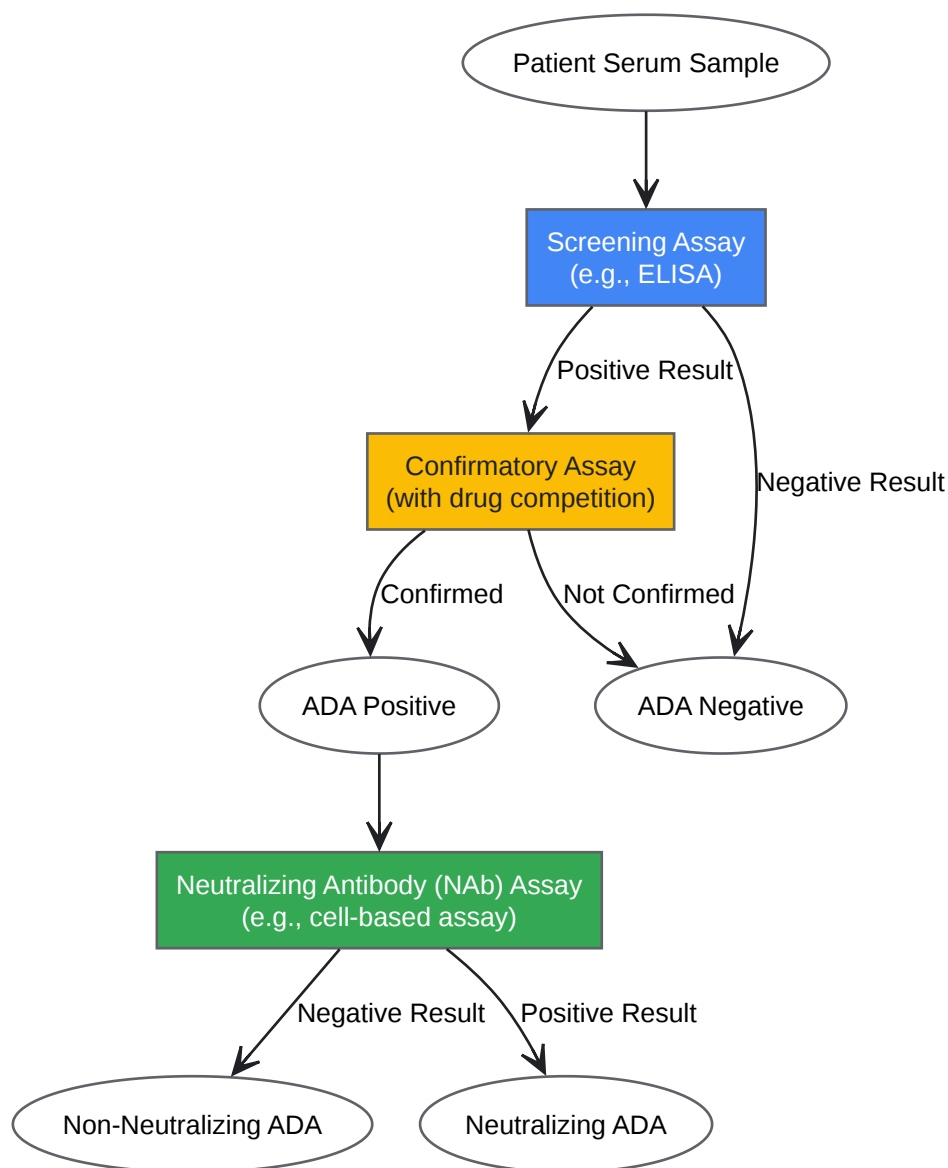


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Innate immune activation by PS-oligonucleotides.

Experimental Workflow for Anti-Drug Antibody (ADA) Detection

The presence of ADAs against oligonucleotide therapeutics is typically assessed using a multi-tiered approach, starting with a screening assay, followed by a confirmatory assay, and finally a characterization of the neutralizing potential of the antibodies.



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Workflow for anti-drug antibody detection.

Detailed Methodologies for Key Experiments

Anti-Drug Antibody (ADA) Bridging ELISA

- Principle: This assay detects antibodies in patient serum that can bind to the oligonucleotide drug.
- Protocol Outline:
 - Coating: Microtiter plates are coated with a streptavidin solution.
 - Capture and Detection: A mixture of biotinylated and digoxigenin-labeled oligonucleotide drug is incubated with the patient serum sample. If ADAs are present, they will bind to both labeled drug molecules, forming a bridge.
 - Binding: The mixture is transferred to the streptavidin-coated plate, where the biotinylated drug binds.
 - Detection: An anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the digoxigenin-labeled drug.
 - Substrate Addition: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured. The signal intensity is proportional to the amount of ADAs in the sample.
 - Confirmation: To confirm positivity, samples are re-tested in the presence of an excess of unlabeled drug, which should compete with the labeled drug for ADA binding and reduce the signal.

In Vitro Complement Activation Assay

- Principle: This assay measures the activation of the complement system in human serum upon exposure to an oligonucleotide.
- Protocol Outline:
 - Serum Incubation: The oligonucleotide is incubated with normal human serum at 37°C for a defined period (e.g., 30-60 minutes).

- **Measurement of Complement Fragments:** The levels of complement activation products, such as C3a, C5a, or the soluble terminal complement complex (sC5b-9), are measured in the serum samples using commercially available ELISA kits.
- **Controls:** Positive controls (e.g., zymosan or cobra venom factor) and negative controls (buffer) are included to ensure assay validity.
- **Data Analysis:** An increase in the levels of complement activation markers in the presence of the oligonucleotide compared to the negative control indicates complement activation.

Cytokine Release Assay

- **Principle:** This assay assesses the potential of an oligonucleotide to induce the release of pro-inflammatory cytokines from immune cells.
- **Protocol Outline:**
 - **Cell Culture:** Human peripheral blood mononuclear cells (PBMCs) or whole blood are cultured in the presence of the oligonucleotide at various concentrations.
 - **Incubation:** The cells are incubated for a specified period (e.g., 24-48 hours) to allow for cytokine production and release.
 - **Cytokine Measurement:** The cell culture supernatant is collected, and the concentrations of various cytokines (e.g., TNF- α , IL-6, IFN- γ) are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
 - **Controls:** A positive control (e.g., lipopolysaccharide) and a negative control (vehicle) are included.
 - **Data Analysis:** A significant increase in cytokine levels in the presence of the oligonucleotide compared to the negative control indicates a potential for cytokine release in vivo.

Conclusion

The immunogenicity profile of an oligonucleotide therapeutic is intrinsically linked to its chemical composition. Drisapersen, a 2'-OMe PS oligonucleotide, has demonstrated a higher

propensity for immune-related adverse events compared to PMO-based oligonucleotides such as Eteplirsen, Golodirsen, and Viltolarsen. While direct comparative clinical trials are lacking, the available data strongly suggest that the choice of oligonucleotide chemistry is a key determinant of its immunogenic potential. For drug development professionals, a thorough immunogenicity risk assessment, including preclinical and clinical evaluation of ADAs, complement activation, and cytokine release, is paramount to ensure the safety and efficacy of novel oligonucleotide therapeutics.

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